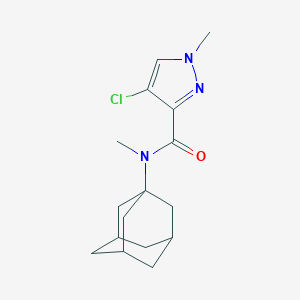![molecular formula C23H29BrN4O B457992 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B457992.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a unique combination of a triazole ring, a bromine atom, a sec-butylphenyl group, and an adamantane carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Bromination: The triazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with adamantane carboxamide: The brominated triazole can be coupled with an adamantane carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the sec-butylphenyl group: This can be achieved through a substitution reaction using a suitable sec-butylphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the sec-butyl group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom on the triazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a new compound with a different functional group replacing the bromine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring and the adamantane moiety could play key roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide: Lacks the bromine atom and the sec-butyl group.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-sec-butylphenyl)-1-adamantanecarboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the sec-butyl group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
特性
分子式 |
C23H29BrN4O |
|---|---|
分子量 |
457.4g/mol |
IUPAC名 |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-butan-2-ylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29BrN4O/c1-3-15(2)18-4-6-19(7-5-18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
InChIキー |
BBRXBVOLGWCDDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B457912.png)
![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)




![2-[({4-nitrophenyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B457923.png)





![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2,3,5,6-tetrafluorophenyl)acrylamide](/img/structure/B457932.png)
